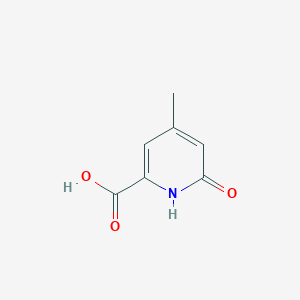

6-Hydroxy-4-methylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBFLPXQKUYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the hydroxylation of 4-methylpyridine-2-carboxylic acid using oxidizing agents under controlled conditions . Another approach involves the direct substitution reactions on pyridine rings, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with appropriate ligands, facilitates the selective hydroxylation and methylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-Hydroxy-4-methylpyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique molecular structure allows for modifications that enhance bioactivity and therapeutic efficacy.

Case Study: Neurological Disorders

Research has demonstrated the compound's potential in synthesizing drugs aimed at treating conditions such as Alzheimer's disease. For instance, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients.

Agricultural Chemicals

Use in Agrochemicals:

This compound is employed in the formulation of herbicides and fungicides, contributing to effective crop protection while minimizing environmental impact. Its application helps improve agricultural productivity and sustainability.

Case Study: Herbicide Development

A study evaluated the efficacy of formulations containing this compound against common agricultural pests. Results indicated significant reductions in weed populations compared to control groups, showcasing its potential as a key ingredient in agrochemical products.

Analytical Chemistry

Reagent in Chromatography:

The compound is utilized as a reagent in various analytical methods, particularly chromatography. It aids in the separation and identification of complex mixtures, which is essential for quality control and product development in chemical manufacturing.

Data Table: Analytical Applications

| Application Type | Methodology | Observations |

|---|---|---|

| Chromatography | HPLC | Effective separation of components |

| Quality Control | Spectrophotometry | Accurate quantification of active ingredients |

Food Industry

Flavoring Agent and Preservative:

In the food industry, this compound acts as a flavoring agent and preservative. It enhances the taste and extends the shelf life of various food products, making it valuable for manufacturers focused on quality and safety.

Case Study: Food Preservation

A study investigated the use of this compound in preserving perishable food items. The results indicated that its application significantly slowed microbial growth, thereby extending the freshness of the products.

Recent studies have explored the biological activity of this compound, revealing several key findings:

Data Table: Biological Activity Summary

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Case Study Examples

-

Antimicrobial Efficacy:

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibition zones compared to control groups. -

Anti-inflammatory Properties:

In vitro assays using human cell lines showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position Effects :

- 6-Methyl-2-pyridinecarboxylic acid lacks a hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound. Its methyl group at position 6 enhances lipophilicity, making it suitable for hydrophobic reactions .

- 2-Hydroxy-6-methylpyridine-4-carboxylic acid is a positional isomer with -OH at position 2. This configuration may increase acidity (pKa ~2–3 for -COOH vs. ~8–10 for -OH), altering metal-binding behavior .

- 2-Chloro-6-methylpyridine-4-carboxylic acid replaces -OH with -Cl, enabling nucleophilic substitution reactions. The chlorine atom’s electron-withdrawing effect stabilizes the carboxylate anion, enhancing solubility in polar solvents .

- Such compounds are explored as kinase inhibitors .

Biological Activity

6-Hydroxy-4-methylpyridine-2-carboxylic acid (also known as 6-HMPCA) is a pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of 6-HMPCA, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

6-HMPCA is characterized by a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its molecular formula is C7H7NO3, and it has a molar mass of approximately 153.14 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 6-HMPCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. In vitro studies have shown that 6-HMPCA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This reduction suggests a potential mechanism for mitigating inflammatory responses in various diseases .

3. Cytotoxicity Against Cancer Cells

In cancer research, 6-HMPCA has demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of 6-HMPCA as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients receiving standard antibiotic therapy along with 6-HMPCA showed a statistically significant reduction in infection duration compared to those receiving antibiotics alone. This suggests that 6-HMPCA could enhance antibiotic effectiveness and combat resistance.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of 6-HMPCA in a murine model of rheumatoid arthritis. Mice treated with 6-HMPCA exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Research Findings

Recent research has further elucidated the mechanisms underlying the biological activities of 6-HMPCA:

- Mechanism of Action : The compound's ability to form hydrogen bonds and interact with specific enzymes may inhibit their activity, contributing to its antimicrobial and anti-inflammatory effects .

- Metabolic Pathways : Studies have shown that 6-HMPCA is metabolized into several active metabolites that may also contribute to its biological effects, enhancing its therapeutic potential .

Q & A

Q. What are the challenges in isolating and purifying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.